molecular formula C25H36ClN3O5S2 B6486058 methyl 2-[4-(dipropylsulfamoyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216644-59-5

methyl 2-[4-(dipropylsulfamoyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B6486058
CAS No.: 1216644-59-5
M. Wt: 558.2 g/mol
InChI Key: RNGLPDFWLTXEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-(dipropylsulfamoyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic organic compound featuring a thieno[2,3-c]pyridine core fused with a tetrahydrothiophene ring. Key structural elements include:

  • An isopropyl group at the 6-position of the thienopyridine ring, which may enhance lipophilicity and steric bulk.
  • A methyl ester at the 3-position, providing a site for metabolic modification.
  • A hydrochloride salt formulation, improving aqueous solubility for pharmaceutical applications.

Properties

IUPAC Name

methyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O5S2.ClH/c1-6-13-28(14-7-2)35(31,32)19-10-8-18(9-11-19)23(29)26-24-22(25(30)33-5)20-12-15-27(17(3)4)16-21(20)34-24;/h8-11,17H,6-7,12-16H2,1-5H3,(H,26,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGLPDFWLTXEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 2-[4-(dipropylsulfamoyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. Its molecular formula is C18H24N2O4SC_{18}H_{24}N_2O_4S, with a molecular weight of approximately 397.94 g/mol. The structure includes both thiophene and pyridine rings, characteristic of thienopyridines that are often explored for their pharmacological properties.

Research suggests that compounds similar to this compound may exert their effects through interactions with specific biological targets. These interactions often involve inhibition of kinases or other enzymes critical in cell signaling pathways. Such inhibition can lead to significant biological responses including:

  • Apoptosis in cancer cells : By targeting pathways that regulate cell survival.
  • Modulation of inflammatory responses : Through interference with signaling molecules involved in inflammation.

Antimicrobial Activity

Preliminary studies indicate that related thienopyridine derivatives exhibit notable antimicrobial properties. For instance, compounds within the thienopyrimidinone series have shown significant antibacterial activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were determined to assess their potency.

CompoundTarget StrainMIC (µg/mL)
4cE. coli8
4eS. aureus16
5gM. tuberculosis32

The presence of an amido or imino side chain at position 3 has been identified as critical for antimicrobial activity .

Anti-inflammatory Effects

In addition to antimicrobial properties, the compound may also possess anti-inflammatory effects. Thienopyridines have been noted for their ability to modulate inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the anticancer potential of thienopyridine derivatives in vitro against various cancer cell lines. The results indicated that these compounds could induce apoptosis through caspase activation pathways.
  • Enzyme Inhibition : Research has shown that certain derivatives can inhibit phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways related to inflammation and cancer progression .
  • Toxicity Assessment : Toxicity studies conducted on selected thienopyridine derivatives revealed that they exhibited low hemolytic activity at concentrations up to 200 µmol/L, indicating a favorable safety profile for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Sulfamoyl Groups

A closely related compound, methyl 6-isopropyl-2-({4-[methyl(phenyl)sulfamoyl]benzoyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (RN: 449767-97-9), shares the same thienopyridine backbone but differs in the sulfamoyl substituent:

  • Sulfamoyl Group : Methyl(phenyl)sulfamoyl vs. dipropylsulfamoyl.
  • Impact: Lipophilicity: The dipropyl groups in the target compound increase hydrophobicity (clogP ~4.2 estimated) compared to the methyl/phenyl variant (clogP ~3.8) . Synthesis: Both likely derive from similar benzamido coupling reactions, but the sulfamoyl precursors differ (dipropylamine vs. N-methylaniline) .
Parameter Target Compound Methyl(Phenyl) Variant
Molecular Formula C₂₆H₃₄ClN₃O₅S₂ C₂₇H₂₉N₃O₅S₂
Molecular Weight 568.14 g/mol 547.66 g/mol
Sulfamoyl Substituent Dipropyl Methyl/Phenyl
Solubility (HCl salt) High (due to hydrochloride) Moderate (free base)

Heterocyclic Derivatives with Thiazolo/Pyrimidine Cores

Compounds like (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) and 6,11-dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) () differ in core structure but share functional motifs:

  • Aromatic Aldehyde Derivatives: Used in synthesis (e.g., 2,4,6-trimethylbenzaldehyde in 11a) .
  • Divergences: Core Heterocycles: Thienopyridine (target) vs. thiazolo-pyrimidine (11a) or pyrimido-quinazoline (12). Biological Implications: Thiazolo-pyrimidines are associated with antiviral activity, while thienopyridines are explored for kinase inhibition .
Parameter Target Compound Compound 11a Compound 12
Core Structure Thieno[2,3-c]pyridine Thiazolo[3,2-a]pyrimidine Pyrimido[2,1-b]quinazoline
Functional Groups Dipropylsulfamoyl, ester Trimethylbenzylidene, cyano Furan, cyano
Molecular Weight 568.14 g/mol 386 g/mol 318 g/mol
Synthetic Route Likely amide coupling Condensation with aldehydes Thiouracil + anthranilic acid cyclization

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity: The target compound’s dipropylsulfamoyl group and tetrahydrothienopyridine core confer higher clogP values (~4.2) compared to smaller heterocycles like 12 (clogP ~2.1) .
  • Metabolic Stability : The methyl ester in the target compound may undergo hydrolysis to a carboxylic acid, a common prodrug strategy absent in compounds 11a/12 .
  • Salt vs. Free Base : The hydrochloride form enhances solubility but may reduce membrane permeability compared to neutral analogs .

Research Implications and Gaps

  • Structural Optimization : Replacing dipropyl with shorter alkyl chains (e.g., ethyl) could balance lipophilicity and solubility.
  • Synthetic Challenges: The tetrahydrothienopyridine core may require multistep synthesis, contrasting with the one-pot condensations used for 11a/11b .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.